4-(2-methoxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-methoxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a useful research compound. Its molecular formula is C20H23N3O2 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar quinolinyl-pyrazoles have been screened for their class ii c-met inhibition activity . The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is often associated with cancer when dysregulated. Therefore, it’s plausible that this compound may also target the c-Met receptor or similar biochemical targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Based on its structural similarity to other quinolinyl-pyrazoles, it’s possible that it may inhibit the activity of its target proteins, such as the c-met receptor, thereby disrupting their normal function .
Biochemical Pathways
If we consider its potential role as a c-met inhibitor, it could impact various cellular processes, including cell growth, survival, and migration, which are all critical processes in cancer progression .
Pharmacokinetics
The lipophilicity of similar compounds allows them to diffuse easily into cells , which could potentially enhance their bioavailability.
Result of Action
If it acts as a c-met inhibitor, it could potentially inhibit cell growth and proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells .
Biological Activity
The compound 4-(2-methoxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a derivative of pyrazoloquinoline and has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C20H23N3O2
- Molecular Weight : 337.4 g/mol
- IUPAC Name : 4-(2-methoxyphenyl)-3,7,7-trimethyl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one
The structure features a methoxy group and multiple methyl groups that may influence its biological activity.
Anticancer Properties
Research indicates that compounds within the pyrazoloquinoline family exhibit significant anticancer activity. For example:
- Cell Line Studies : In vitro studies have demonstrated that related compounds induce apoptosis and cell cycle arrest in various cancer cell lines such as HeLa and MCF7. These effects are attributed to the inhibition of cyclin-dependent kinases (CDKs) like CDK2 and CDK9 .
Compound | Cell Line | Apoptosis Induction (%) | Mechanism |
---|---|---|---|
9a | HeLa | 42.19 | CDK inhibition |
14g | MCF7 | 22.89 | CDK inhibition |
14g | HCT116 | 26.71 | CDK inhibition |
Pharmacokinetics
The lipophilicity of similar compounds allows them to easily permeate cell membranes, enhancing their potential as therapeutic agents. This property is crucial for their effectiveness in targeting intracellular pathways involved in cancer progression.
Case Studies and Research Findings
- Synthesis and Evaluation : A recent study synthesized various pyrazoloquinoline derivatives and evaluated their anticancer activities. Compounds similar to the target compound showed promising results in inhibiting cancer cell proliferation through apoptosis induction .
- Structure-Activity Relationship (SAR) : Research indicates that modifications on the phenyl ring significantly affect the anticancer properties of these compounds. For instance, para-substituted phenyl groups were found to enhance activity compared to unsubstituted variants .
Properties
IUPAC Name |
4-(2-methoxyphenyl)-3,7,7-trimethyl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-11-16-17(12-7-5-6-8-15(12)25-4)18-13(21-19(16)23-22-11)9-20(2,3)10-14(18)24/h5-8,17H,9-10H2,1-4H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFJPYWXCUCRPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.